REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[Br:12]Br>C(#N)C>[NH2:1][C:2]1[C:7]([Br:12])=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11]
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Name
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|
Quantity
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500 g
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Type
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reactant
|
Smiles
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NC1=C(C=C(C=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
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290 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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12 L
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Type
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solvent
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Smiles
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C(C)#N
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Type
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CUSTOM
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Details
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under stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred at 30-35° C. for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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After the completion of the reaction (by TLC), solvent
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Type
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CUSTOM
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Details
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was evaporated till dryness
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Type
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ADDITION
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Details
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Hexane was added (2 L)
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Type
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CUSTOM
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Details
|
the mixture evaporated
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Type
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CUSTOM
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Details
|
to remove solvent traces
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Type
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ADDITION
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Details
|
Hexane (5 L) was added again to the residue
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Type
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STIRRING
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Details
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the mixture stirred for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
|
then filtered
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Type
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WASH
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Details
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The resulting solid (1102 g) was washed with hexane (2 L)
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Type
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ADDITION
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Details
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The residue was added to ice-cold water (2.5 L)
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Type
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ADDITION
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Details
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followed by addition of a saturated solution of sodium thiosulfate (2.5 L) and extraction with EtOAc (2×10 L)
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Type
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WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated at 40-45° C. under reduced pressure
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Name
|
|
Type
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product
|
Smiles
|
NC1=C(C=C(C=C1Br)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 643 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |